1-(thiophen-2-yl)cyclopropan-1-ol
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Overview
Description
1-(Thiophen-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring substituted with a thiophene ring at the 2-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)cyclopropan-1-ol typically involves the reaction of thiophene derivatives with cyclopropane precursors. One common method involves the use of titanium isopropoxide and ethylmagnesium bromide in tetrahydrofuran (THF) as solvents. The reaction is carried out at low temperatures (0°C to 25°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclopropanone derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(Thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Thiophene: A simpler analog without the cyclopropane ring.
Cyclopropanol: Lacks the thiophene ring but has a similar cyclopropane structure.
2-Thiophenecarboxaldehyde: Contains the thiophene ring but with an aldehyde group instead of a hydroxyl group.
Uniqueness: 1-(Thiophen-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the thiophene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
888505-23-5 |
---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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